2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid
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Overview
Description
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol It is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an acetic acid group
Preparation Methods
The synthesis of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups using reagents such as organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar compounds to 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid include other bromothiophene derivatives and aminooxyacetic acid derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the aminooxyacetic acid moiety.
Aminooxyacetic acid: Contains the aminooxyacetic acid group but lacks the bromothiophene moiety.
The uniqueness of this compound lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPDCZHJVTWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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